molecular formula C18H20N4O5 B11120855 N'-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylidene]-2-(phenylamino)butanehydrazide

N'-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylidene]-2-(phenylamino)butanehydrazide

Cat. No.: B11120855
M. Wt: 372.4 g/mol
InChI Key: NAGVLXCUWTZXHB-YBFXNURJSA-N
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Description

N’-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylidene]-2-(phenylamino)butanehydrazide is a complex organic compound characterized by its unique structure, which includes a hydrazide group, a phenylamino group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylidene]-2-(phenylamino)butanehydrazide typically involves the condensation of 2-hydroxy-5-methoxy-3-nitrobenzaldehyde with 2-(phenylamino)butanehydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylidene]-2-(phenylamino)butanehydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylidene]-2-(phenylamino)butanehydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylidene]-2-(phenylamino)butanehydrazide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, which can disrupt their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylidene]-2-(phenylamino)butanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H20N4O5

Molecular Weight

372.4 g/mol

IUPAC Name

2-anilino-N-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylideneamino]butanamide

InChI

InChI=1S/C18H20N4O5/c1-3-15(20-13-7-5-4-6-8-13)18(24)21-19-11-12-9-14(27-2)10-16(17(12)23)22(25)26/h4-11,15,20,23H,3H2,1-2H3,(H,21,24)/b19-11+

InChI Key

NAGVLXCUWTZXHB-YBFXNURJSA-N

Isomeric SMILES

CCC(C(=O)N/N=C/C1=C(C(=CC(=C1)OC)[N+](=O)[O-])O)NC2=CC=CC=C2

Canonical SMILES

CCC(C(=O)NN=CC1=C(C(=CC(=C1)OC)[N+](=O)[O-])O)NC2=CC=CC=C2

Origin of Product

United States

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